Cobalt-60 dichloride

Descripción general

Descripción

Cobalt-60 dichloride is a radioactive isotope of cobalt that is used in a variety of scientific research applications. It is most commonly used in the field of radiation biology and is often used to study the effects of radiation on living organisms. Cobalt-60 dichloride is produced through a process called neutron activation, which involves bombarding cobalt-59 with neutrons.

Mecanismo De Acción

The mechanism of action of cobalt-60 dichloride is based on its ability to emit high-energy gamma rays. These gamma rays can penetrate deep into tissues and cause damage to DNA and other cellular components. This damage can lead to cell death, which is why cobalt-60 dichloride is so effective in killing cancer cells.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of cobalt-60 dichloride are related to its ability to cause damage to DNA and other cellular components. This damage can lead to a variety of cellular responses, including cell death, mutation, and DNA repair. The exact effects of cobalt-60 dichloride on living organisms depend on a variety of factors, including the dose and duration of exposure.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using cobalt-60 dichloride in lab experiments is its ability to emit high-energy gamma rays that can penetrate deep into tissues. This makes it particularly useful in the field of radiation biology and radiotherapy. However, the use of cobalt-60 dichloride also has some limitations, including the fact that it is a radioactive material that requires special handling and disposal procedures.

Direcciones Futuras

There are many potential future directions for research involving cobalt-60 dichloride. One area of interest is the development of new radiotherapy techniques that use cobalt-60 dichloride to target specific types of cancer cells. Another area of interest is the use of cobalt-60 dichloride in combination with other drugs or therapies to enhance their effectiveness. Additionally, there is ongoing research into the mechanisms of action of cobalt-60 dichloride and its effects on living organisms.

Aplicaciones Científicas De Investigación

Cobalt-60 dichloride is commonly used in the field of radiation biology to study the effects of radiation on living organisms. It is also used in the field of radiotherapy to treat cancer patients. Cobalt-60 dichloride is particularly useful in these applications because it emits high-energy gamma rays that can penetrate deep into tissues and effectively kill cancer cells.

Propiedades

Número CAS |

14543-09-0 |

|---|---|

Nombre del producto |

Cobalt-60 dichloride |

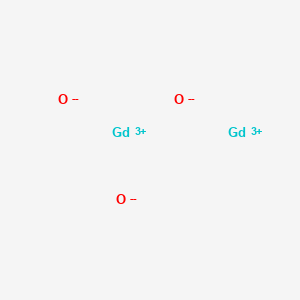

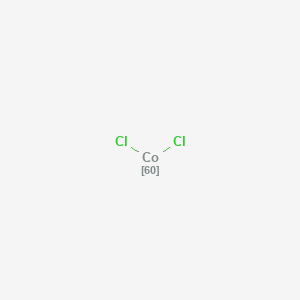

Fórmula molecular |

Cl2Co |

Peso molecular |

130.84 g/mol |

Nombre IUPAC |

dichloro(60Co)cobalt-60 |

InChI |

InChI=1S/2ClH.Co/h2*1H;/q;;+2/p-2/i;;1+1 |

Clave InChI |

GVPFVAHMJGGAJG-FCHARDOESA-L |

SMILES isomérico |

Cl[60Co]Cl |

SMILES |

Cl[Co]Cl |

SMILES canónico |

Cl[Co]Cl |

Otros números CAS |

14543-09-0 |

Sinónimos |

dichlorocobalt |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.